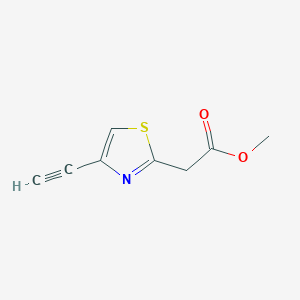

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Description

BenchChem offers high-quality Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-3-6-5-12-7(9-6)4-8(10)11-2/h1,5H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZROHGGZRLDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=CS1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Executive Summary

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (CAS: 1566196-21-1) is a highly versatile bifunctional intermediate in medicinal chemistry and materials science. It features a robust thiazole pharmacophore, an enolizable methyl acetate moiety for downstream amidation or alkylation, and a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

This technical guide outlines a highly efficient, metal-free, three-step synthetic route to this compound. By avoiding heavy-metal cross-coupling reactions (such as the Sonogashira coupling, which often suffers from catalyst poisoning by sulfur heterocycles), this pathway ensures high purity and scalability, making it ideal for stringent drug development workflows.

Retrosynthetic Strategy & Pathway Design

Direct ethynylation of a thiazole ring is notoriously difficult due to the potential for transition-metal catalyst deactivation. Therefore, our retrosynthetic logic relies on the late-stage homologation of an aldehyde to an alkyne.

The target molecule is disconnected into a formyl-thiazole intermediate , which is further disconnected into an acetal-protected thiazole . The thiazole core is constructed via a classic Hantzsch condensation . The use of an acetal-protected α -bromoketone is a critical design choice; utilizing an unprotected α -bromoaldehyde would lead to rapid degradation and polymerization under the condensation conditions .

Retrosynthetic pathway for Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate.

Experimental Protocols & Mechanistic Insights

Step 1: Hantzsch Thiazole Synthesis

Causality & Logic: The Hantzsch synthesis is the most reliable method for constructing 2,4-disubstituted thiazoles. The sulfur atom of the thioamide acts as a nucleophile, attacking the α -carbon of the haloketone in an SN2 reaction, followed by intramolecular cyclization and dehydration.

Protocol:

-

Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 3-amino-3-thioxopropanoate (10.0 g, 75.1 mmol, 1.0 equiv) and anhydrous ethanol (150 mL).

-

Addition: Add 3-bromo-1,1-dimethoxypropan-2-one (15.6 g, 78.8 mmol, 1.05 equiv) dropwise at room temperature over 10 minutes.

-

Cyclization: Heat the reaction mixture to a gentle reflux (78 °C) for 5 hours. The reaction progress should be monitored via TLC (Hexanes/EtOAc 3:1, UV detection).

-

Work-up: Cool the mixture to room temperature and concentrate the solvent under reduced pressure. Neutralize the resulting hydrobromide salt by adding saturated aqueous NaHCO3 (100 mL).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate to yield crude Methyl 2-(4-(dimethoxymethyl)-1,3-thiazol-2-yl)acetate .

Step 2: Acetal Deprotection

Causality & Logic: The dimethyl acetal must be hydrolyzed to reveal the reactive formyl group. Mild acidic conditions are selected specifically to hydrolyze the acetal without inadvertently cleaving the methyl ester at the 2-position, which would occur under basic or harshly acidic aqueous conditions.

Protocol:

-

Preparation: Dissolve the crude acetal from Step 1 in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl (150 mL total volume).

-

Hydrolysis: Stir the biphasic mixture at 40 °C for 2 hours. Confirm complete conversion to the aldehyde via LC-MS.

-

Neutralization: Cool the reaction to 0 °C and carefully add saturated aqueous NaHCO3 dropwise until the pH reaches ~7.0.

-

Extraction: Extract the mixture with Dichloromethane (DCM) (3 × 50 mL).

-

Isolation: Wash the combined organics with brine, dry over MgSO4 , and concentrate under vacuum to afford Methyl 2-(4-formyl-1,3-thiazol-2-yl)acetate .

Step 3: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)

Causality & Logic: Converting the aldehyde to a terminal alkyne is achieved using Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent) , . We explicitly avoid the Corey-Fuchs alkyne synthesis here because the strong base ( n -BuLi) required for the elimination step would aggressively attack the methyl ester. The Bestmann-Ohira reagent utilizes mild K2CO3 in methanol. The choice of methanol as a solvent is a self-validating safeguard: any transesterification of the methyl ester by the methoxide generated in situ simply regenerates the methyl ester, preserving the molecule's structural integrity .

Protocol:

-

Preparation: In a flame-dried flask under an argon atmosphere, dissolve Methyl 2-(4-formyl-1,3-thiazol-2-yl)acetate (10.0 g, 54.0 mmol, 1.0 equiv) in anhydrous methanol (250 mL).

-

Base Addition: Add anhydrous K2CO3 (14.9 g, 108.0 mmol, 2.0 equiv) in one portion.

-

Reagent Addition: Cool the suspension to 0 °C. Add the Bestmann-Ohira reagent (12.4 g, 64.8 mmol, 1.2 equiv) dropwise over 15 minutes.

-

Homologation: Allow the reaction to warm naturally to room temperature and stir for 12 hours.

-

Quench & Extraction: Quench the reaction with a 5% aqueous citric acid solution (100 mL) to neutralize the base. Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

-

Purification: Dry the combined organic layers over Na2SO4 , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate .

Mechanistic steps of the Bestmann-Ohira homologation yielding the terminal alkyne.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected yields for the three-step sequence.

| Step | Reaction Type | Reagents / Catalysts | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Hantzsch Synthesis | 3-Bromo-1,1-dimethoxypropan-2-one (1.05 eq) | EtOH | 78 | 5 | 82 - 88% |

| 2 | Acetal Deprotection | 2M aq. HCl | THF / H2O | 40 | 2 | 90 - 95% |

| 3 | Bestmann-Ohira | Dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 eq), K2CO3 (2.0 eq) | MeOH | 0 to 25 | 12 | 75 - 80% |

| Overall | Linear Sequence | - | - | - | - | ~ 55 - 66% |

References

A Predictive Whitepaper on the Chemical Properties and Synthetic Strategy of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a forward-looking analysis of the chemical properties, potential synthetic routes, and anticipated reactivity of the novel compound, Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate. As a molecule incorporating the pharmacologically significant thiazole ring, a reactive ethynyl group, and a methyl acetate moiety, it represents a promising scaffold for the development of new therapeutic agents. This document serves as a predictive blueprint for researchers aiming to synthesize and explore the potential of this and related compounds.

Introduction: The Convergence of Three Key Functional Moieties

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Its unique electronic characteristics and ability to participate in various biological interactions make it a privileged scaffold in drug design.[3] The introduction of an ethynyl group at the 4-position of the thiazole ring offers a versatile handle for further chemical modification through reactions like "click chemistry" or Sonogashira coupling, enabling the creation of diverse molecular libraries.[5][6][7][8][9] The methyl acetate group at the 2-position provides a potential point for metabolic activity or further derivatization to modulate pharmacokinetic properties.

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate, therefore, stands as a molecule of significant interest, bridging the gap between established pharmacophores and novel chemical space. This guide will explore its predicted properties and lay out a strategic approach to its synthesis and characterization.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is not yet available in the public domain, we can predict its core properties based on its constituent functional groups and data from analogous structures.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C8H7NO2S | Based on structural components |

| Molecular Weight | 181.21 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid or high-boiling point liquid at room temperature | Based on similar thiazole acetate derivatives[10] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of small organic molecules |

Proposed Synthetic Routes

The synthesis of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate can be approached through several strategic pathways. The key challenges lie in the construction of the substituted thiazole ring and the introduction of the ethynyl group.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests two primary routes:

Caption: Proposed Hantzsch synthesis for the bromo-thiazole intermediate.

Step 2: Sonogashira Coupling

The bromo-thiazole intermediate can then be coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection. The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt in the presence of a base. [5][6][7][8][9]

Caption: Proposed Sonogashira coupling and deprotection step.

Route B: Pre-functionalized Precursor Cyclization

An alternative approach involves incorporating the ethynyl group into one of the precursors before the thiazole ring formation.

Step 1: Synthesis of an Ethynyl-containing α-haloketone

This could be achieved through various methods, potentially starting from a commercially available building block.

Step 2: Cyclization with a Thioamide

The ethynyl-α-haloketone can then be reacted with a thioamide that already contains the acetate moiety to form the target thiazole ring directly.

Caption: Alternative synthetic route via direct cyclization.

Proposed Spectroscopic Characterization

The successful synthesis of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate would be confirmed by a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | - Singlet around δ 3.8 ppm (3H, -OCH₃)- Singlet around δ 4.0 ppm (2H, -CH₂-)- Singlet around δ 3.2 ppm (1H, ≡C-H)- Singlet around δ 7.5 ppm (1H, thiazole H-5) | Based on chemical shifts of similar thiazole and acetate compounds. [10][11]The ethynyl proton signal is characteristic. |

| ¹³C NMR | - Signal around δ 170 ppm (C=O)- Signals around δ 165 ppm and δ 145 ppm (thiazole C2 and C4)- Signals around δ 80 ppm and δ 75 ppm (alkyne carbons)- Signal around δ 52 ppm (-OCH₃)- Signal around δ 35 ppm (-CH₂-) | Based on typical chemical shifts for these functional groups. [11] |

| IR Spectroscopy | - Strong C=O stretch around 1740 cm⁻¹- Sharp C≡C-H stretch around 3300 cm⁻¹- C≡C stretch around 2100 cm⁻¹- Thiazole ring vibrations in the 1600-1400 cm⁻¹ region | Characteristic vibrational frequencies for the ester, terminal alkyne, and thiazole moieties. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 181.02 | Corresponding to the calculated molecular weight of C8H7NO2S. |

Predicted Reactivity and Potential for Further Functionalization

The presence of the ethynyl and methyl acetate groups makes Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate a versatile platform for further chemical modifications.

-

The Ethynyl Group: This is a highly reactive functional group that can undergo a variety of transformations, including:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, linking the thiazole core to other molecules of interest.

-

Sonogashira Coupling: Further coupling with aryl or vinyl halides to extend the molecular structure. [5][6][7][8][9] * Hydration: Conversion to a methyl ketone.

-

Reduction: Hydrogenation to the corresponding alkene or alkane.

-

-

The Methyl Acetate Group: This group can be:

-

Hydrolyzed: To the corresponding carboxylic acid, which can then be converted to amides or other esters.

-

Reduced: To the corresponding alcohol.

-

Caption: Potential avenues for further functionalization.

Potential Applications in Drug Discovery

The structural motifs present in Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate suggest several potential applications in drug discovery:

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The thiazole ring of this compound could serve as such a core.

-

Anticancer Agents: Thiazole derivatives have shown promise as anticancer agents. [1][12]The ethynyl group allows for the attachment of various side chains to probe the structure-activity relationship (SAR) against different cancer cell lines.

-

Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial drugs. [4]New derivatives could be synthesized and screened for activity against resistant bacterial or fungal strains.

Conclusion

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate represents a novel and promising scaffold for medicinal chemistry and drug discovery. While direct experimental data is currently lacking, this whitepaper provides a comprehensive predictive analysis of its chemical properties, outlines viable synthetic strategies, and explores its potential for further functionalization and application. The synthesis and characterization of this molecule would be a valuable endeavor, opening the door to a new class of thiazole-based compounds with potential therapeutic applications.

References

- In Silico and RP-HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (2025). MDPI.

- Ethyl 2-(2-methyl-1,-3-thiazol-4-yl)-acetate. Sigma-Aldrich.

-

Wang, H.-Y., Zou, P., Xie, M.-H., He, Y.-J., & Wu, J. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. ResearchGate. Retrieved from [Link]

-

The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. (2022). Journal of Pharmaceutical Research International. Retrieved from [Link]

-

Synthesis of 1,3-thiazole 4 and 1,3-thiazolinone 5. ResearchGate. Retrieved from [Link]

-

Reeder, M. D., & Paquette, L. A. (2002). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters, 4(13), 2261–2264. Retrieved from [Link]

-

Gouda, M. A., et al. (2014). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 19(12), 20088-20100. Retrieved from [Link]

-

Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2015). Molecules. Retrieved from [Link]

-

New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). Molecules. Retrieved from [Link]

-

Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). European Journal of Organic Chemistry. Retrieved from [Link]

-

Bhoge, N. D., Magare, B. K., & Jangale, M. S. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates. (2024). Preprints.org. Retrieved from [Link]

-

Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

-

Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

-

2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemSynthesis. Retrieved from [Link]

-

Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. PubChem. Retrieved from [Link]

-

Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. ResearchGate. Retrieved from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). Molbank. Retrieved from [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.

-

Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

5-ethynyl-4-methyl-1,3-thiazole. ChemSynthesis. Retrieved from [Link]

-

Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. ResearchGate. Retrieved from [Link]

-

Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates. (2025). Molecules. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved from [Link]

-

Sonogashira coupling. Wikipedia. Retrieved from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

ethyle2-(2-methyl-1,3-thiazol-4-yl)acetate, 95%, Thermo Scientific. Fisher Scientific. Retrieved from [Link]

-

Methyl 2-((2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate. PubChem. Retrieved from [Link]

Sources

- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Ethyl 2-(2-methyl-1,-3-thiazol-4-yl)-acetate | 37128-24-8 [sigmaaldrich.com]

- 11. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides [mdpi.com]

- 12. mdpi.com [mdpi.com]

Technical Whitepaper: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (CAS 1566196-21-1) in Target-Oriented Synthesis

Executive Summary

In modern drug discovery and chemical biology, the demand for modular, bifunctional scaffolds has driven the adoption of highly specialized building blocks. Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (CAS 1566196-21-1) represents a premier example of such a scaffold. By integrating a metabolically stable 1,3-thiazole core with two orthogonal reactive handles—a terminal alkyne and a methyl ester—this molecule enables divergent synthetic strategies. It is particularly valuable for synthesizing Proteolysis Targeting Chimeras (PROTACs), fragment-based drug libraries, and bioorthogonal fluorophore conjugates. This guide provides an in-depth mechanistic analysis and self-validating protocols for maximizing the utility of this compound.

Physicochemical Profiling & Identifiers

To ensure accurate procurement and spectral tracking, the core quantitative and structural identifiers of the scaffold are summarized below.

Table 1: Physicochemical Identifiers

| Property | Value |

| Chemical Name | Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate |

| CAS Number | 1566196-21-1 |

| PubChem CID | 104048280 |

| Molecular Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol |

| SMILES String | O=C(OC)CC1=NC(C#C)=CS1 |

| Key Reactive Handles | Terminal Alkyne (C4), Methyl Ester (C2) |

Data corroborated by [1] and [2].

Structural Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why this specific structural arrangement is advantageous rather than simply knowing how to react it.

-

The 1,3-Thiazole Core: Thiazoles are privileged scaffolds in medicinal chemistry, acting as robust bioisosteres for amides and phenyl rings. The nitrogen atom serves as a strong hydrogen-bond acceptor, which frequently improves target binding affinity [3]. Furthermore, the electron-withdrawing nature of the heteroaromatic ring stabilizes the adjacent methylene group.

-

The 4-Ethynyl Handle: The terminal alkyne is a highly specific bioorthogonal handle designed for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Terminal alkynes are preferred over internal alkynes because their lack of steric hindrance ensures rapid, regioselective formation of 1,4-disubstituted 1,2,3-triazoles [4].

-

The 2-Acetate Handle: The methyl ester provides a stable, yet easily unmasked, functional group. It can be saponified to a free carboxylic acid for subsequent amide coupling, allowing researchers to extend the linker length or attach a secondary pharmacophore.

Divergent Functionalization Workflow

The true power of CAS 1566196-21-1 lies in its orthogonality. The alkyne and the ester can be reacted independently without cross-interference, allowing for a divergent synthetic workflow.

Fig 1: Divergent synthetic workflow of CAS 1566196-21-1 via CuAAC and ester saponification.

Experimental Methodologies & Self-Validating Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Quantitative parameters are standardized in Table 2.

Table 2: Standardized Reaction Parameters for Scaffold Functionalization

| Parameter | CuAAC "Click" Conjugation | Ester Saponification | Amide Coupling |

| Substrate Eq. | 1.0 eq (Alkyne) | 1.0 eq (Ester) | 1.0 eq (Acid) |

| Reagent Eq. | 1.05 eq (Azide) | 2.0 eq (LiOH·H₂O) | 1.1 eq (Amine) |

| Catalyst/Promoter | 0.05 eq CuSO₄ / 0.2 eq NaAsc | N/A | 1.2 eq HATU / 3.0 eq DIPEA |

| Solvent System | t-BuOH / H₂O (1:1) | THF / MeOH / H₂O (3:1:1) | Anhydrous DMF |

| Temperature | 20–25 °C (RT) | 20–25 °C (RT) | 20–25 °C (RT) |

| Reaction Time | 2–4 hours | 2 hours | 12 hours |

Protocol A: CuAAC "Click" Conjugation

Objective: Conjugate the thiazole scaffold to an azide-bearing molecule to form a stable 1,4-disubstituted 1,2,3-triazole linkage.

Step-by-Step Methodology:

-

Dissolve Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (1.0 eq) and the target azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

-

Prepare a fresh, separate aqueous solution of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.05 eq). The solution will briefly turn brown before settling into a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Add the catalytic mixture to the reaction vessel. Stir vigorously at room temperature for 2–4 hours.

-

Extract the product with ethyl acetate, wash with brine to remove copper salts, dry over Na₂SO₄, and concentrate under reduced pressure.

Causality of Experimental Choices: Why use a 1:1 mixture of tert-butanol and water? The causality lies in transition state stabilization and solubility. The organic alkyne and azide are often insoluble in pure water, while the Cu(I) catalyst requires an aqueous environment to remain active. tert-Butanol acts as a non-coordinating co-solvent that homogenizes the mixture without competing for the copper coordination sites, unlike acetonitrile or DMSO which can poison the catalyst and drastically reduce the reaction rate [4].

Self-Validating System: To ensure the protocol is self-validating, researchers must track the reaction via LC-MS. The starting material (m/z 181.21) must completely disappear. Furthermore, ¹H NMR analysis serves as the definitive validation step: the terminal alkyne proton (typically a sharp singlet around δ 3.2 ppm) must be absent, and the newly formed triazole proton will appear as a distinct singlet in the aromatic region (δ 7.8–8.5 ppm). This provides unambiguous proof of successful cycloaddition.

Protocol B: Ester Saponification and Amide Coupling

Objective: Unmask the methyl ester to a free carboxylic acid, followed by amide bond formation with a primary or secondary amine.

Step-by-Step Methodology:

-

Saponification: Dissolve the scaffold in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.

-

Acidify the mixture with 1M HCl to pH ~3. Extract with ethyl acetate to isolate 2-(4-ethynyl-1,3-thiazol-2-yl)acetic acid.

-

Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

-

Add the target amine (1.1 eq) and stir for 12 hours at room temperature. Quench with water and extract with dichloromethane.

Causality of Experimental Choices: Why use HATU and DIPEA for the amide coupling? The methylene group at the C2 position of the thiazole is slightly acidic due to the electron-withdrawing nature of the heteroaromatic ring. Using a highly efficient coupling reagent like HATU minimizes the reaction time, thereby reducing the risk of base-catalyzed enolization and subsequent side reactions (e.g., racemization or alkylation) at the alpha-carbon. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Self-Validating System: The self-validation of the saponification relies on Infrared (IR) spectroscopy. The ester carbonyl stretch at ~1740 cm⁻¹ will broaden and shift to ~1710 cm⁻¹ (carboxylic acid). In the subsequent amide coupling, the formation of the amide bond is confirmed by a further shift to ~1650 cm⁻¹ (Amide I band). High-Resolution Mass Spectrometry (HRMS) must be used to confirm the exact mass of the coupled product, ensuring the structural integrity of the thiazole core was maintained during basic hydrolysis.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 104048280, Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate". PubChem,[Link]

-

Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives." Current Topics in Medicinal Chemistry, 2016.[Link]

-

Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.[Link]

Structure Elucidation of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate: A Comprehensive Analytical Framework

Executive Summary

The structural elucidation of highly functionalized heterocycles is a critical bottleneck in modern drug discovery and materials science. Thiazole derivatives, in particular, are privileged scaffolds known for their broad pharmacological diversity and ability to modulate critical cellular processes[1]. This whitepaper provides an in-depth, self-validating analytical framework for the structure elucidation of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate . By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a robust methodology that ensures absolute structural certainty.

Structural Rationale & Elucidation Strategy

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (Molecular Formula: C₈H₇NO₂S) is a polyfunctional molecule featuring three distinct chemical domains:

-

A 1,3-thiazole core : An electron-deficient aromatic system that dictates the molecule's primary electronic properties.

-

A terminal alkyne at C4 : A highly valuable bioorthogonal handle (e.g., for CuAAC "click" chemistry).

-

A methyl acetate moiety at C2 : A hydrolyzable ester linkage often utilized in prodrug design.

The "Why" Behind the Analytical Strategy

To unambiguously confirm this structure, a single analytical technique is insufficient. Mass spectrometry can confirm the atomic composition but cannot distinguish between regioisomers. NMR provides the carbon framework and hydrogen connectivity but can struggle with heteroatom-heavy environments lacking protons. IR spectroscopy bridges this gap by providing orthogonal validation of functional groups (like the alkyne and ester) that might otherwise be inferred indirectly[2].

Workflow for orthogonal structure elucidation of the thiazole derivative.

Mechanistic Validation of Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Causality in NMR Interpretation: The ¹H NMR spectrum of this compound is defined by the profound deshielding effects of the thiazole ring. The H-5 proton on the thiazole ring is subjected to strong ring currents and the inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, pushing its chemical shift downfield to ~7.45 ppm[3]. Conversely, the terminal alkyne proton is shielded by the diamagnetic anisotropy of the carbon-carbon triple bond, appearing as a sharp singlet near 3.40 ppm.

To definitively prove that the methyl acetate group is attached to C2 and the ethynyl group to C4, we rely on 2D Heteronuclear Multiple Bond Correlation (HMBC). The methylene protons (-CH₂-) will show a strong ³J correlation to the ester carbonyl and a ²J correlation to the thiazole C2, locking the ester moiety in place.

Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in IR Interpretation: While NMR maps the skeleton, IR spectroscopy confirms the vibrational modes of the functional groups. The terminal alkyne is highly diagnostic; the sp C-H bond stretching yields a sharp, medium-intensity absorption band at ~3300 cm⁻¹, while the C≡C triple bond stretching appears in the spectral "ghost town" around 2100–2200 cm⁻¹[2][4]. The ester carbonyl (C=O) stretching is expected as a strong, sharp peak near 1740 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Causality in HRMS Interpretation: HRMS utilizing Electrospray Ionization (ESI) is ideal for this molecule. Because the thiazole nitrogen is weakly basic, it readily accepts a proton in positive-ion mode to form the [M+H]⁺ pseudomolecular ion[5]. The exact mass measurement (within <5 ppm error) self-validates the molecular formula, while the distinct isotopic pattern of the sulfur atom (³²S vs. ³⁴S, roughly 95:4 ratio) acts as an internal verification of the thiazole core.

Quantitative Data Synthesis

The tables below summarize the expected analytical data, synthesized from the fundamental principles of heteronuclear spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Assignments (in CDCl₃)

| Proton/Carbon | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity | Integration | Assignment |

| H-5 / C-5 | 7.45 | 122.3 | s | 1H | Thiazole ring CH |

| - / C-4 | - | 138.5 | - | - | Thiazole ring C (quaternary) |

| - / C-2 | - | 162.0 | - | - | Thiazole ring C (quaternary) |

| -CH₂- / -CH₂- | 4.10 | 38.5 | s | 2H | Methylene bridge |

| - / C=O | - | 169.5 | - | - | Ester carbonyl |

| -OCH₃ / -OCH₃ | 3.75 | 52.8 | s | 3H | Methoxy group |

| ≡CH / ≡CH | 3.40 | 75.2 | s | 1H | Terminal alkyne CH |

| - / -C≡ | - | 78.0 | - | - | Internal alkyne C |

Table 2: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3295 | Medium, sharp | Terminal alkyne ≡C-H stretch |

| 3110 | Weak | Thiazole =C-H stretch |

| 2115 | Weak | Alkyne C≡C stretch |

| 1740 | Strong | Ester C=O stretch |

| 1500, 1430 | Medium | Thiazole C=C and C=N stretches |

| 1210 | Strong | Ester C-O stretch |

Table 3: HRMS (ESI-TOF) Data

| Ion | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | C₈H₈NO₂S⁺ | 182.0270 | 182.0274 | +2.2 |

| [M+Na]⁺ | C₈H₇NNaO₂S⁺ | 204.0090 | 204.0095 | +2.4 |

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol 1: NMR Sample Preparation and Acquisition

Rationale: CDCl₃ is chosen as an aprotic solvent to prevent hydrogen bonding from perturbing the terminal alkyne proton shift.

-

Sample Dissolution: Weigh 15 mg of the purified compound and dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulate matter that could cause line broadening.

-

Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃.

-

Shimming: Perform gradient shimming (Z1-Z5) to ensure a homogeneous magnetic field, validating the resolution by observing the baseline width of the TMS peak (should be <1.0 Hz at half-height).

-

Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (1024 scans, relaxation delay 2s). Run 2D HSQC and HMBC experiments to map connectivity.

Protocol 2: FT-IR Analysis (ATR Method)

Rationale: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption that could mask the ~3300 cm⁻¹ alkyne peak.

-

Background Scan: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm⁻¹ resolution) to establish a self-validating baseline.

-

Sample Application: Place 2-3 mg of the solid compound directly onto the ATR crystal.

-

Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.

-

Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Verify the presence of the 2115 cm⁻¹ and 3295 cm⁻¹ peaks to confirm the terminal alkyne[4].

Protocol 3: HRMS (ESI-TOF) Analysis

Rationale: Positive-ion mode is selected due to the proton affinity of the thiazole ring's nitrogen atom[5].

-

Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid (to facilitate protonation).

-

Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy is <5 ppm.

-

Injection: Inject 5 µL of the sample into the ESI source (Capillary voltage: 3.5 kV; Drying gas: 8 L/min at 300°C).

-

Data Processing: Extract the exact mass for the [M+H]⁺ ion. Validate the structure by comparing the experimental isotopic distribution against the theoretical model for C₈H₈NO₂S⁺.

References

-

Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics." ResearchGate, August 2025.[Link]

-

"6.3: IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts, December 2021.[Link]

-

"Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry, November 2016.[Link]

-

"Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer." PubMed Central (PMC), April 2025.[Link]

-

"Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development." ResearchGate, January 2013.[Link]

Sources

- 1. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

Comprehensive Spectral Characterization of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Executive Summary & Structural Rationale

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a highly functionalized heterocyclic building block of significant interest in modern drug discovery and bioconjugation. The molecule integrates three distinct reactive modalities: an electrophilic thiazole core, a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a methyl acetate moiety for facile derivatization. Thiazole derivatives frequently serve as bioisosteres for amides and esters, or as electrophilic warheads in covalent inhibitor design[1].

To ensure rigorous quality control and structural verification during synthesis, a multi-modal spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—is required. This guide provides a definitive framework for the spectral elucidation of this compound, explaining the physical causality behind the observed data and establishing self-validating experimental protocols.

Physicochemical & Structural Properties

Before initiating spectral analysis, establishing the theoretical parameters of the molecule is critical for calibrating instrumentation and predicting isotopic distributions.

| Property | Value | Causality / Significance |

| Molecular Formula | C₈H₇NO₂S | Defines the exact mass and isotopic envelope. |

| Molecular Weight | 181.21 g/mol | Used for standard molarity calculations in assays. |

| Monoisotopic Mass | 181.0197 Da | Target mass for HRMS (ESI-TOF) calibration. |

| Hydrogen Bond Acceptors | 4 (N, O, O, S) | Influences basicity and ESI+ ionization efficiency. |

| Rotatable Bonds | 3 | Dictates conformational flexibility in solution NMR. |

Spectroscopic Characterization & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of substituted thiazoles are highly sensitive to the electronic environment induced by their substituents[2].

-

¹H NMR Dynamics: The thiazole C5 proton is observed as a sharp singlet in the aromatic region (~7.45 ppm). The absence of scalar coupling confirms that positions C2 and C4 are fully substituted. The methylene protons (-CH₂-) are heavily deshielded (~4.05 ppm) due to the combined electron-withdrawing inductive effects of the adjacent thiazole ring and the ester carbonyl. The terminal alkyne proton resonates at ~3.20 ppm. While alkynes are typically shielded by the diamagnetic anisotropy of the triple bond, the attachment of the sp-hybridized carbon to the electron-deficient thiazole ring causes a slight downfield shift compared to standard aliphatic alkynes[3].

-

¹³C NMR Dynamics: The quaternary carbons in this molecule demand specific acquisition parameters. Because the ester carbonyl (~169.5 ppm), thiazole C2 (~162.0 ppm), thiazole C4 (~136.5 ppm), and the internal alkyne carbon (~80.5 ppm) lack attached protons, their spin-lattice relaxation (T1) relies primarily on chemical shift anisotropy rather than dipole-dipole interactions. This results in significantly longer relaxation times.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically identifying vibrational modes that are silent or ambiguous in NMR.

-

Terminal Alkyne (C-H & C≡C): The sp C-H bond is shorter and stiffer than sp² or sp³ C-H bonds, leading to a high-frequency, sharp stretching band at ~3295 cm⁻¹. The C≡C stretch appears as a weak but distinct band at ~2115 cm⁻¹.

-

Ester Carbonyl (C=O): The electron-withdrawing methoxy group increases the double-bond character of the carbonyl, pushing the stretching frequency to a strong, sharp band at ~1740 cm⁻¹.

Mass Spectrometry (ESI-MS)

Electrospray Ionization in positive mode (ESI+) is the optimal technique. The sp²-hybridized nitrogen in the 1,3-thiazole ring possesses a lone pair orthogonal to the aromatic π-system, making it a strong localized base[1]. This facilitates highly efficient protonation in acidic LC mobile phases (e.g., 0.1% Formic Acid), yielding a robust[M+H]⁺ signal at m/z 182.027.

ESI-MS fragmentation pathway of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate.

Empirical Spectral Data Tables

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

| Position / Moiety | ¹H Shift (δ, ppm) | Multiplicity | Integration | ¹³C Shift (δ, ppm) |

| Thiazole C5-H | 7.45 | Singlet (s) | 1H | 121.0 |

| Thiazole C2 | - | - | - | 162.0 |

| Thiazole C4 | - | - | - | 136.5 |

| -CH₂- (Methylene) | 4.05 | Singlet (s) | 2H | 38.0 |

| -OCH₃ (Methoxy) | 3.75 | Singlet (s) | 3H | 52.5 |

| -C≡CH (Alkyne C-H) | 3.20 | Singlet (s) | 1H | 76.0 |

| -C≡C- (Internal) | - | - | - | 80.5 |

| C=O (Carbonyl) | - | - | - | 169.5 |

Table 2: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3295 | Strong, Sharp | Terminal Alkyne | sp C-H stretch |

| 3110 | Weak | Thiazole Ring | sp² C-H stretch |

| 2115 | Weak | Terminal Alkyne | C≡C stretch |

| 1740 | Strong | Methyl Ester | C=O stretch |

| 1210 | Medium | Methyl Ester | C-O stretch |

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies employ self-validating checks (e.g., internal standards, background subtraction) to eliminate false positives.

Protocol A: Quantitative ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

-

Instrument Tuning: Tune and match the probe to the exact frequency of the ¹³C nucleus. Lock the magnetic field using the deuterium signal of CDCl₃.

-

Parameter Optimization (Causality Check): Set the relaxation delay (D1) to a minimum of 2.0 seconds (preferably 5.0 seconds for strict quantitation). Rationale: Standard 1-second delays will cause the quaternary carbons (C2, C4, C=O) to artificially integrate lower or disappear into the baseline noise due to incomplete T1 relaxation.

-

Acquisition: Acquire a minimum of 512 transients to achieve a Signal-to-Noise (S/N) ratio > 10:1 for the quaternary carbons.

Self-validating NMR acquisition workflow for highly functionalized thiazoles.

Protocol B: ATR-FTIR Analysis

-

Background Validation: Clean the diamond ATR crystal with MS-grade isopropanol. Acquire a background spectrum (air) using 16 scans at 4 cm⁻¹ resolution. Self-Validation: Ensure the baseline is flat and free of residual organic peaks before proceeding.

-

Sample Application: Apply 1-2 mg of the neat compound directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate contact with the evanescent wave.

-

Acquisition: Acquire 32 scans. Rationale: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing hygroscopic moisture absorption that could obscure the 3000-3500 cm⁻¹ region, which is critical for resolving the terminal alkyne C-H stretch.

Protocol C: LC-HRMS (ESI+)

-

Mobile Phase Prep: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid ensures the thiazole nitrogen remains protonated.

-

Gradient Setup: Run a fast gradient (5% to 95% B over 5 minutes) on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Source Parameters: Set the ESI capillary voltage to +3.5 kV and the desolvation temperature to 350 °C to ensure complete droplet evaporation without thermally degrading the labile ester linkage.

References

-

BenchChem Technical Support Team. "A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis of Substituted Thiazoles." BenchChem, Dec 2025. 2

-

Lanning, M. E., et al. "Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis." PubMed Central (PMC), National Institutes of Health.1

-

Google Patents. "WO2022058920A1 - Casein kinase 1 delta modulators." 3

Sources

Characterization of Novel Ethynyl-Thiazole Compounds: Tunable Electrophilic Warheads in Covalent Drug Discovery

Executive Summary: The Renaissance of Covalent Inhibitors

Historically, covalent inhibitors were often viewed as pharmacological liabilities due to the risk of off-target toxicity and immunogenic protein modifications[1]. However, the modern era of drug discovery has witnessed a renaissance in targeted covalent inhibition. A critical bottleneck in this field has been the limited toolbox of electrophilic warheads (EWHs), which are often constrained by poor tunability and excessive reactivity (e.g., standard acrylamides or chloroacetamides)[2].

Recent structural and kinetic characterizations have unveiled ethynyl-thiazole compounds as a breakthrough class of tunable, cysteine-targeting hetero-aromatic warheads[2]. Originally utilized primarily as structural scaffolds—such as in the synthesis of 2-methyl-4-(substituted-arylethynyl)thiazoles (like MTEP) for metabotropic glutamate receptor subtype 5 (mGluR5) antagonism[3]—the ethynyl-thiazole moiety is now being deployed directly as an electrophile. By leveraging the electron-withdrawing properties of the thiazole ring, the alkyne is activated for nucleophilic attack by specific cysteine residues, yielding highly potent and selective covalent adducts[2]. This whitepaper provides an in-depth technical guide on the mechanistic rationale, synthesis, biological characterization, and validation protocols for these novel compounds.

Mechanistic Rationale: Why Ethynyl-Thiazole?

The efficacy of an electrophilic warhead dictates the therapeutic window of a covalent drug. Traditional GPX4 inhibitors, such as RSL3 and ML162, utilize a chloroacetamide warhead[2]. While potent, chloroacetamides are highly reactive and prone to non-specific glutathione depletion, leading to suboptimal pharmacokinetic properties and off-target toxicity[1][4].

The 2-ethynylthiazole scaffold offers a highly elegant solution. The mechanism of action relies on the precise electronic tuning of the alkyne group:

-

Electronic Activation: The electron-deficient nature of the nitrogen- and sulfur-containing thiazole ring acts as an intramolecular electron-withdrawing group (EWG), polarizing the adjacent triple bond[2].

-

Thiol Addition: This polarization makes the terminal or internal alkyne highly susceptible to nucleophilic attack by the thiolate anion of target cysteines (e.g., the catalytic selenocysteine/cysteine of GPX4)[2].

-

Tunability: Unlike chloroacetamides, the reactivity of the ethynyl-thiazole can be finely tuned by altering substituents at the 4- or 5-positions of the thiazole ring, allowing medicinal chemists to balance the reaction half-life ( t1/2 ) with target residence time[2].

Fig 1: Mechanism of covalent target inhibition via ethynyl-thiazole thiol addition.

Synthesis and Structural Characterization

The synthesis of ethynyl-thiazole derivatives typically involves the construction of the hetero-aromatic core followed by the installation of the alkyne moiety.

A standard synthetic workflow utilizes 2-((trimethylsilyl)ethynyl)thiazole-4-carbaldehyde as a versatile synthon[2]. The alkyne is introduced via a Sonogashira cross-coupling reaction between a 2-bromothiazole derivative and trimethylsilylacetylene, catalyzed by Palladium and Copper(I) iodide[2][3]. Subsequent deprotection of the trimethylsilyl (TMS) group yields the terminal alkyne, which can then be coupled with various pharmacophores (e.g., via Steglich esterification or amide coupling) to direct the warhead to specific biological targets[2].

Fig 2: General synthetic workflow for novel ethynyl-thiazole covalent inhibitors.

Biological Characterization: A Case Study in Ferroptosis

The true potential of the ethynyl-thiazole warhead was recently demonstrated in the development of highly selective ferroptosis inducers. Ferroptosis is an iron-dependent form of programmed cell death characterized by the unabated accumulation of lipid peroxides, normally kept in check by Glutathione Peroxidase 4 (GPX4)[1].

In early 2025, Gu and colleagues reported the rational design of a novel GPX4 inhibitor, designated (R)-9i [4][5]. By replacing the toxic chloroacetyl moiety of a precursor compound (26a) with a 2-ethynylthiazole-4-carboxamide group, they achieved a staggering improvement in both potency and selectivity[1][4].

Quantitative Data Summary

The table below summarizes the comparative advantages of the ethynyl-thiazole warhead against legacy compounds[1][4][5].

| Compound | Electrophilic Warhead | Target | HT1080 IC50 (μM) | Ferroptosis Selectivity Index | Target Engagement (CETSA ΔTm) |

| RSL3 (Reference) | Chloroacetamide | GPX4 | ~0.01 | Low | N/A |

| Compound 26a | Chloroacetamide | GPX4 | 0.12 | 63 | N/A |

| (R)-9i | 2-Ethynylthiazole-4-carboxamide | GPX4 | 0.0003 | 24,933 | +6.2 °C |

Compound (R)-9i exhibited an IC50 of 0.3 nM against HT1080 fibrosarcoma cells and a selectivity index of nearly 25,000, alongside favorable pharmacokinetic properties that allowed it to significantly inhibit xenograft tumor growth in vivo without detectable toxicity[4][5].

Standardized Experimental Protocols (E-E-A-T)

To ensure scientific integrity and reproducibility, the characterization of novel ethynyl-thiazole compounds must follow self-validating experimental frameworks. Below are the definitive protocols for assessing warhead reactivity and cellular target engagement.

Protocol 1: NMR Kinetic Assay for Thiol Addition Reactivity

Causality & Rationale: To prevent off-target toxicity, a covalent warhead must not react too rapidly with abundant cellular thiols (like glutathione). This assay utilizes Nuclear Magnetic Resonance (NMR) to calculate the reaction half-life ( t1/2 ) of the ethynyl-thiazole warhead by tracking the disappearance of the alkyne proton peak upon the addition of a thiol surrogate[2].

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Stock A: Dissolve the ethynyl-thiazole compound in DMSO- d6 to a final concentration of 6 mM.

-

Stock B (Internal Standard): Prepare a solution of Dimethylformamide (DMF) in DMSO- d6 at a concentration of 426.2 mM. DMF serves as an inert internal standard for peak integration[2].

-

-

Baseline Acquisition: In a standard NMR tube, mix 690 μL of Stock A with 10 μL of Stock B. Acquire a baseline 1 H-NMR spectrum (600 MHz) at 37°C. Identify the terminal alkyne proton peak (typically around δ 4.0 - 5.0 ppm depending on the scaffold) and the DMF formyl proton peak ( δ ~7.9 ppm).

-

Reaction Initiation: Add 10 equivalents of a thiol surrogate (e.g., cysteamine or a DABCO/thiol mixture) to the NMR tube and immediately vortex for 10 seconds[2].

-

Kinetic Monitoring: Insert the tube back into the NMR spectrometer. Acquire 1 H-NMR spectra continuously at 5-minute intervals for a total of 2 to 4 hours at 37°C.

-

Data Analysis: Integrate the area of the alkyne proton peak relative to the constant area of the DMF formyl peak for each time point. Plot the normalized concentration versus time. Fit the decay curve to a pseudo-first-order kinetic equation ( [A]t=[A]0e−kt ) to derive the rate constant ( k ) and the half-life ( t1/2=ln(2)/k ).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: Phenotypic toxicity (e.g., cell death) does not prove target specificity. CETSA is employed to validate that the ethynyl-thiazole compound physically binds to its intended target (e.g., GPX4) inside living cells. Covalent binding thermodynamically stabilizes the folded state of the protein, requiring higher temperatures to induce thermal denaturation and subsequent aggregation[2][4].

Step-by-Step Methodology:

-

Cell Culture & Treatment: Culture the target cell line (e.g., HT1080) in appropriate media to 80% confluency. Treat the cells with the ethynyl-thiazole compound (e.g., 1 μM) or a DMSO vehicle control for 2 hours at 37°C in a 5% CO 2 incubator.

-

Harvesting: Wash the cells twice with ice-cold PBS. Detach the cells, centrifuge to pellet, and resuspend in PBS supplemented with a protease inhibitor cocktail.

-

Thermal Gradient: Aliquot the intact cell suspension equally into 8-12 PCR tubes (50 μL per tube). Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C, with 3°C increments) for exactly 3 minutes. Allow the tubes to cool at room temperature for 3 minutes.

-

Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (submerging in liquid nitrogen followed by a 37°C water bath).

-

Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will form a pellet, while the stabilized, folded proteins remain in the supernatant.

-

Western Blot Analysis: Carefully extract the soluble supernatant. Resolve the samples via SDS-PAGE and transfer to a PVDF membrane. Immunoblot using a primary antibody specific to the target protein (e.g., anti-GPX4).

-

Quantification: Measure the chemiluminescent band intensities using image analysis software. Plot the relative band intensity against temperature to generate melting curves for both the vehicle and treated groups. Calculate the shift in melting temperature ( ΔTm ). A significant positive shift (e.g., +6.2 °C for (R)-9i against GPX4) confirms direct intracellular target engagement[4][5].

References

-

Gu, S., Yang, G., Bian, H., et al. (2025). "Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead." Journal of Medicinal Chemistry, 68(3), 3309-3323. URL:[Link]

-

Gu, S., Yang, G., Bian, H., et al. (2025). "Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead." PubMed (PMID: 39884957). URL:[Link]

-

"Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis." PubMed Central (PMC). URL:[Link]

-

"Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists." PubMed Central (PMC). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethynyl-Thiazole Scaffolds in Medicinal Chemistry: From Allosteric Modulation to Covalent Warheads

Executive Overview

The ethynyl-thiazole motif has emerged as a highly privileged scaffold in modern drug discovery, combining the electron-rich, hydrogen-bonding capacity of the thiazole heterocycle with the rigid, sp-hybridized linearity of an alkyne spacer. This structural vector allows for precise spatial orientation within deep protein binding pockets[1]. Historically championed in the development of neuropharmacological agents—specifically Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5)—the motif has recently undergone a renaissance as a fine-tuned electrophilic warhead for covalent inhibition of Glutathione Peroxidase 4 (GPX4) in targeted cancer therapies[2].

Mechanistic Pharmacology & Structural Logic

Vectorial Precision in mGluR5 Allosteric Modulation

mGluR5 is a G-protein-coupled receptor (GPCR) implicated in various central nervous system disorders, including Fragile X syndrome, anxiety, and addiction. The discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) paved the way for ethynyl-based NAMs. Replacement of the pyridine ring with a thiazole yielded MTEP (2-methyl-4-(pyridine-3-ylethynyl)thiazole), which exhibits superior pharmacokinetic properties and binding affinity[3].

The causality behind this structural choice lies in the geometry of the transmembrane allosteric pocket. The alkyne acts as a rigid molecular ruler (180° bond angle), projecting the distal aromatic ring into a deep hydrophobic sub-pocket, while the thiazole nitrogen serves as an essential hydrogen-bond acceptor[3]. Furthermore, fluorinated derivatives like [¹⁸F]SP203 have been developed as highly effective Positron Emission Tomography (PET) radioligands for in vivo imaging of mGluR5, leveraging the ethynyl-thiazole core to achieve sub-nanomolar affinity[4][5].

mGluR5 signaling cascade and MTEP allosteric inhibition.

Tuned Electrophilicity in GPX4 Covalent Inhibition

Ferroptosis is an iron-dependent, non-apoptotic cell death pathway driven by lipid reactive oxygen species (ROS) accumulation. GPX4 is the primary enzyme responsible for reducing toxic lipid hydroperoxides. have identified 2-ethynylthiazole-4-carboxamide as a highly selective electrophilic warhead targeting the catalytic selenocysteine (Sec46) of GPX4[2].

Unlike traditional, highly reactive Michael acceptors (e.g., acrylamides) that indiscriminately alkylate off-target thiols, the ethynyl-thiazole provides a "goldilocks" zone of reactivity. The electron-withdrawing nature of the thiazole ring activates the alkyne just enough to react with the highly nucleophilic selenolate of GPX4, while remaining inert to standard cellular thiols (like glutathione). This tuned electrophilicity results in an exceptional selectivity index, minimizing off-target toxicity[2].

Ferroptosis induction via GPX4 covalent inhibition.

Quantitative Pharmacological Profiles

To illustrate the versatility of the ethynyl-thiazole scaffold, the following table summarizes key quantitative metrics across different therapeutic targets.

| Compound | Primary Target | Key Pharmacological Metric | Selectivity / Application |

| (R)-9i | GPX4 | IC₅₀ = 0.3 nM (HT1080 cells) | Selectivity Index = 24,933; Potent ferroptosis inducer[2] |

| MTEP | mGluR5 | IC₅₀ ≈ 5 nM | High-affinity NAM for CNS disorders[3] |

| [¹⁸F]SP203 | mGluR5 | K_D = 0.12 nM | PET radioligand for in vivo brain imaging[5] |

| Compound 7b | mGluR5 | Sub-nanomolar affinity | 2-chloro-thiazole structural probe[4] |

Validated Experimental Workflows

Synthesis of Ethynyl-Thiazoles via Sonogashira Cross-Coupling

The construction of the ethynyl-thiazole core is typically achieved via Pd/Cu-catalyzed Sonogashira cross-coupling. The following self-validating protocol describes the synthesis of the MTEP alkyne precursor[3].

Step-by-Step Methodology:

-

Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 4-bromo-2-methylthiazole (1.0 eq) and trimethylsilylacetylene (1.2 eq) in anhydrous triethylamine (which serves as both solvent and base).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.10 eq).

-

Causality: The Pd(0) complex undergoes oxidative addition into the C-Br bond. CuI reacts with the terminal alkyne to form a copper acetylide, which subsequently transmetalates with the Pd(II) complex, driving the catalytic cycle forward without requiring harsh conditions[3].

-

-

Reaction & Monitoring: Stir the mixture at 60 °C.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active starting material and the emergence of a new, lower-polarity spot confirms conversion.

-

-

Workup: Quench with saturated aqueous NH₄Cl to complex residual copper. Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.

-

Deprotection: Cleave the TMS group using K₂CO₃ in methanol at room temperature for 2 hours to reveal the terminal alkyne.

-

Final Validation: Purify via flash chromatography. Confirm the structure via ¹H-NMR (look for the characteristic terminal alkyne proton singlet at ~3.2 ppm) and LC-MS[3].

Cellular Thermal Shift Assay (CETSA) for GPX4 Target Engagement

To prove that the phenotypic induction of ferroptosis by compounds like (R)-9i is caused by direct GPX4 binding, CETSA is employed. This assay provides a self-validating system for intracellular target engagement[2].

Step-by-Step Methodology:

-

Cell Treatment: Incubate HT1080 cells with 1 μM of the ethynyl-thiazole inhibitor or DMSO (vehicle control) for 2 hours.

-

Thermal Aliquoting: Harvest and divide the cells into PCR tubes. Heat each tube to a specific temperature gradient (e.g., 40 °C to 70 °C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Causality: Heating denatures unbound proteins, which subsequently precipitate. Covalent ligand binding thermodynamically stabilizes the protein fold, shifting its melting temperature (Tm) higher[2].

-

-

Lysis & Separation: Lyse cells via freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to pellet the denatured, aggregated proteins.

-

Detection (Validation Checkpoint): Analyze the soluble fraction (supernatant) via Western blotting using an anti-GPX4 primary antibody.

-

Data Analysis: Plot the band intensities against temperature. A successful assay will show a rightward shift in the melting curve for the treated group (e.g., a ΔTm of +6.2 °C for the (R)-9i inhibitor), confirming direct intracellular target engagement[2].

References

-

Title: Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

-

Title: Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling Source: PubMed Central (PMC) URL: [Link]

-

Title: Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging Source: PubMed Central (PMC) URL: [Link]

-

Title: Syntheses of mGluR5 PET Radioligands through the Radiofluorination of Diaryliodonium Tosylates Source: PubMed Central (PMC) URL: [Link]

-

Title: An overview of the synthesis, therapeutic potential and patents of thiazole derivatives Source: ScienceScholar URL: [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses of mGluR5 PET Radioligands through the Radiofluorination of Diaryliodonium Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate: A Bifunctional Scaffold for Bioconjugation and Targeted Covalent Inhibition

Executive Summary

In the landscape of modern drug discovery and bioconjugation, the design of modular, multifunctional building blocks is paramount. Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate represents a highly synergistic chemical triad. It integrates a 1,3-thiazole pharmacophore core, a terminal ethynyl group for bioorthogonal click chemistry or targeted covalent inhibition (TCI), and a methyl acetate linker for downstream derivatization.

This technical guide provides an in-depth analysis of the structural rationale, self-validating synthesis protocols, and application workflows for this specific scaffold, designed for researchers and application scientists engineering next-generation therapeutics and molecular probes.

Structural & Mechanistic Rationale

The architectural design of methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is driven by strict causality in its chemical behavior:

-

The 1,3-Thiazole Core: Acts as an electron-withdrawing heteroaromatic hub. It not only provides favorable physicochemical properties (e.g., improved aqueous solubility and membrane permeability) but also electronically primes the attached functional groups[1].

-

The 4-Ethynyl Warhead/Handle: The alkyne serves a dual purpose. First, it acts as an unhindered handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Second, the electron-deficient nature of the thiazole ring drastically increases the electrophilicity of the conjugated alkyne, transforming it into a potent Michael acceptor for nucleophilic thiols (cysteines)[2].

-

The 2-Methyl Acetate Linker: The methylene spacer (-CH2-) isolates the ester from the aromatic system, preventing the spontaneous decarboxylation that frequently plagues thiazole-2-carboxylic acids. The methyl ester acts as a stable protecting group during alkyne synthesis and can be selectively hydrolyzed for amide coupling to targeting ligands.

Experimental Protocols: A Self-Validating Synthesis Workflow

To synthesize this scaffold with high fidelity, the experimental design must prevent premature ester hydrolysis while successfully installing the terminal alkyne. The following two-step convergent synthesis achieves this through mechanistic control.

Step 1: Hantzsch Thiazole Synthesis of the Aldehyde Precursor

Objective: Construct the functionalized thiazole ring from acyclic precursors.

Methodology:

-

Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of (1.0 equiv) in 30 mL of anhydrous ethanol[].

-

Addition: Dropwise, add 11.0 mmol of 3-bromo-2-oxopropanal (1.1 equiv) while maintaining the solution at 0 °C to control the initial exothermic reaction.

-

Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours.

-

Workup: Cool to room temperature. Carefully neutralize the mixture to pH 7.0 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 30 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc 80:20) to yield methyl 2-(4-formyl-1,3-thiazol-2-yl)acetate .

Causality & Self-Validation: The thioamide acts as a bidentate nucleophile. The sulfur atom attacks the highly electrophilic alpha-carbon of the bromoketone, followed by nitrogen condensation with the aldehyde to form the ring. Ethanol is specifically chosen as a protic solvent to stabilize the polar transition states during cyclization. Neutralization with NaHCO₃ is a critical self-validating step; utilizing stronger bases (like NaOH) would prematurely hydrolyze the methyl ester, ruining the target scaffold.

Step 2: Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)

Objective: Convert the C4-aldehyde to a terminal alkyne chemoselectively.

Methodology:

-

Preparation: Dissolve 5.0 mmol of methyl 2-(4-formyl-1,3-thiazol-2-yl)acetate (1.0 equiv) in 25 mL of anhydrous methanol.

-

Reagent Addition: Add 6.0 mmol of anhydrous K₂CO₃ (1.2 equiv), followed by 6.0 mmol of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv).

-

Reaction: Stir the suspension vigorously at 25 °C for 12 hours under argon.

-

Quench & Extraction: Quench the reaction by adding 20 mL of 5% aqueous citric acid. Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the organic layers over Na₂SO₄ and concentrate.

-

Isolation: Purify via flash chromatography (Hexanes/EtOAc 90:10) to yield the final product, methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate .

Causality & Self-Validation: The Ohira-Bestmann reagent is explicitly chosen over the traditional Corey-Fuchs alkynylation. Corey-Fuchs requires harsh, strongly basic conditions (e.g., n-BuLi) which would inevitably cleave the methyl ester. In contrast, K₂CO₃ in methanol generates the reactive diazo anion in situ at a mild pH, driving the Horner-Wadsworth-Emmons-type addition and subsequent elimination of N₂ to form the alkyne while perfectly preserving the ester[4]. The citric acid quench ensures the base is neutralized gently during workup.

Quantitative Data: Reaction Optimization

The chemoselectivity of the homologation step is highly dependent on the base and temperature. Table 1 summarizes the optimization data validating the chosen protocol.

Table 1: Optimization of the Seyferth-Gilbert Homologation Step

| Entry | Base (Equiv) | Solvent | Temperature | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | K₂CO₃ (2.0) | MeOH | 65 °C (Reflux) | 2 | 15% | Extensive ester hydrolysis due to thermal kinetics. |

| 2 | Cs₂CO₃ (1.2) | THF | 25 °C | 12 | 45% | Incomplete conversion; poor solubility of the base. |

| 3 | K₂CO₃ (1.2) | MeOH | 25 °C | 12 | 88% | Optimal conditions; perfect chemoselectivity. |

| 4 | NaOMe (1.1) | MeOH | 0 °C to 25 °C | 8 | 62% | Competing transesterification and side-product formation. |

Applications in Drug Development & Chemical Biology

Targeted Covalent Inhibition (Ferroptosis Induction)

Recent literature has established that incorporating an alkyne at the 2- or 4-position of a thiazole creates a highly tunable electrophilic warhead[4]. When integrated into a larger pharmacophore via the acetate linker, the 4-ethynylthiazole moiety selectively undergoes Michael addition with the nucleophilic selenocysteine or cysteine residues of Glutathione Peroxidase 4 (GPX4). This covalent modification inhibits GPX4, leading to the accumulation of lipid peroxides and the induction of ferroptosis with low-nanomolar potency, offering a novel pathway for targeting treatment-resistant cancers[2],[5].

Bioorthogonal Bioconjugation

The terminal alkyne is a premier handle for CuAAC. By hydrolyzing the methyl acetate to an acid and coupling it to a protein-targeting ligand (e.g., a PROTAC ligand), the ethynyl group can be subsequently "clicked" with an azide-functionalized fluorophore (like Cy5-N₃) to track the intracellular localization of the target protein.

Visualizations of Workflows

Figure 1: Two-step convergent synthesis of the ethynylthiazole scaffold highlighting chemoselectivity.

Figure 2: Bioorthogonal CuAAC bioconjugation utilizing the terminal alkyne as a click-chemistry handle.

References

-

Karaj, E., Sindi, S. H., Kuganesan, N., Perera, L., Taylor, W., & Tillekeratne, L. M. V. (2022). "Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis." Journal of Medicinal Chemistry, 65(17), 116721. URL:[Link]

-

Lippens, V., et al. (2015). "Modular, Concise, and Efficient Synthesis of Highly Functionalized 5-Fluoropyridazines by a [2 + 1]/[3 + 2]-Cycloaddition Sequence." Organic Letters, 17(14), 3414–3417. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Advanced Technical Guide & Safety Protocol: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate in Bioconjugation and Drug Discovery

Executive Summary

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (META) is a highly specialized, bifunctional chemical building block utilized extensively in modern drug discovery and bioconjugation. Structurally, it combines a privileged 1,3-thiazole pharmacophore[1] with two orthogonal reactive handles: a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a methyl acetate group for downstream amidation or esterification.

This whitepaper serves as a comprehensive hybrid Safety Data Sheet (SDS) and technical methodology guide. It is designed for researchers and application scientists who require a deep understanding of the causality behind META's chemical hazards, physicochemical properties, and optimized experimental workflows.

Physicochemical & Structural Profiling

To design safe and effective experimental protocols, it is critical to understand the quantitative physical properties of the compound. The lipophilicity and molecular weight directly influence both its biological permeability (and thus its toxicity profile) and its solubility in organic solvents during synthesis.

Table 1: Physicochemical Properties of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

| Property | Value | Scientific Implication |

| Molecular Formula | C₈H₇NO₂S | Contains heteroatoms (N, S) capable of hydrogen bonding and metal coordination. |

| Molecular Weight | 181.21 g/mol | Low molecular weight; ideal fragment for Fragment-Based Drug Discovery (FBDD). |

| Appearance | Pale yellow to off-white solid | Coloration is typical of conjugated thiazole derivatives. |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Highly lipophilic; requires co-solvents (e.g., tBuOH) for aqueous bioconjugation. |

| Reactivity Handles | Terminal Alkyne, Methyl Ester | Enables orthogonal, stepwise synthetic modifications without protecting groups. |

Safety Data Sheet (SDS) & Hazard Mitigation

Handling META requires strict adherence to safety protocols, as outlined by the National Research Council's guidelines for laboratory safety[2]. The hazards associated with this compound are not arbitrary; they are a direct consequence of its molecular architecture.

GHS Classification and Causality

Table 2: GHS Hazard Statements & Mechanistic Causality

| GHS Hazard | Category | Statement | Chemical Causality |